molecular formula C24H28N2O4S B2695665 Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 328106-41-8

Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2695665
CAS No.: 328106-41-8
M. Wt: 440.56
InChI Key: RITHJFUZEZZOMD-UHFFFAOYSA-N
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Description

The compound Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) class, which is structurally derived from the Biginelli condensation reaction. Its core features include:

  • A 4-(benzyloxy)-3-ethoxyphenyl substituent at position 4, introducing steric bulk and lipophilicity.
  • A methyl group at position 6 and an isopropyl ester at position 5, influencing solubility and metabolic stability.

DHPM derivatives are pharmacologically significant, with reported activities as calcium channel blockers, antimicrobial agents, and kinase inhibitors .

Properties

IUPAC Name

propan-2-yl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-5-28-20-13-18(11-12-19(20)29-14-17-9-7-6-8-10-17)22-21(23(27)30-15(2)3)16(4)25-24(31)26-22/h6-13,15,22H,5,14H2,1-4H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITHJFUZEZZOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC(C)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions, typically starting from simple aromatic compounds. Key steps often involve:

  • Formation of the Tetrahydropyrimidine Ring: : This can be achieved through a cyclization reaction involving a urea or thiourea derivative.

  • Substitution and Functional Group Modification: : Introducing the benzyloxy and ethoxy groups via substitution reactions.

  • Carboxylate Ester Formation: : Esterification reactions to introduce the isopropyl carboxylate group.

Typical reaction conditions include the use of organic solvents (e.g., dichloromethane), catalysts (e.g., acids or bases), and controlled temperatures to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency, yield, and safety. This involves the use of continuous flow reactors, automated control systems, and large-scale purification techniques like crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is reactive in various chemical contexts, including:

  • Oxidation: : Can form corresponding sulfoxides or sulfones under strong oxidizing conditions.

  • Reduction: : The thioxo group can be reduced to its corresponding thiol.

  • Substitution Reactions: : The aromatic rings can undergo electrophilic substitutions, introducing additional substituents.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, peracids

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Dichloromethane, ethanol, toluene

Major Products: Major products depend on the specific reactions but can include sulfoxides, sulfones, or thiols when oxidized or reduced, respectively.

Scientific Research Applications

Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in various fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying enzyme interactions due to its unique structure.

  • Medicine: : Investigated for potential therapeutic effects, especially in targeting specific biological pathways.

  • Industry: : Used as a precursor or additive in the development of novel materials or chemical products.

Mechanism of Action

The compound's mechanism of action is largely dependent on its structural interaction with biological targets. It can interact with molecular targets such as enzymes or receptors, often through binding to active sites or altering the configuration of biological molecules. Pathways involved include enzymatic inhibition or activation, receptor modulation, and downstream signaling cascades.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and inferred properties of analogous compounds:

Compound Name Phenyl Substituents Position 2 Group Ester Group Key Properties/Activities Reference
Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) 4-Benzyloxy, 3-ethoxy Thioxo Isopropyl High lipophilicity; potential steric hindrance from benzyloxy group N/A
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxy, 3-methoxy Thioxo Isopropyl Increased polarity due to hydroxyl; possible antioxidant activity
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluoro, 1-p-tolyl Thioxo Ethyl Electron-withdrawing fluorine enhances binding affinity; ethyl ester reduces lipophilicity
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyano Thioxo Ethyl Strong electron-withdrawing cyano group; flattened boat conformation in crystal lattice
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3-Ethoxy, 4-hydroxy Oxo Methyl Oxo group reduces hydrogen-bonding capacity; lower metabolic stability
Key Observations:

Substituent Effects: The benzyloxy group in the target compound introduces significant steric bulk compared to smaller substituents like methoxy or hydroxy. This may reduce solubility but improve membrane permeability . Electron-withdrawing groups (e.g., cyano in , fluorine in ) enhance dipole interactions and binding to target proteins.

Thioxo vs. Oxo :

  • The thioxo group (target, ) provides stronger hydrogen-bonding capacity and metabolic resistance compared to oxo analogs (e.g., ) .

Conformational and Crystallographic Differences

  • Ring Puckering: DHPM derivatives often adopt a flattened boat conformation, as observed in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo analogs . The bulky benzyloxy group in the target compound may distort this conformation, affecting crystal packing.
  • Hydrogen Bonding :
    • Compounds with hydroxyl or thioxo groups (e.g., ) form intermolecular N–H⋯O/S hydrogen bonds, stabilizing crystal lattices. The target compound’s benzyloxy group may disrupt such interactions, reducing crystallinity.

Biological Activity

Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S with a molecular weight of 350.44 g/mol. The structure features a tetrahydropyrimidine core substituted with various functional groups that may contribute to its biological activity.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves:

  • Formation of the Tetrahydropyrimidine Ring : Utilizing starting materials such as ethyl isobutyrylacetate and specific aldehydes.
  • Substitution Reactions : Introducing benzyloxy and ethoxy groups through nucleophilic substitution techniques.
  • Purification : Employing chromatography techniques to isolate the desired product.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, in studies assessing various compounds similar to this compound:

  • In vitro Studies : The compound showed activity against common pathogens such as Staphylococcus aureus and Escherichia coli using disk diffusion methods.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 15.62 µg/mL against specific fungal strains, indicating potent antifungal activity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Line Studies : The compound was tested against several human tumor cell lines (e.g., HepG2 and NCI-H661). Results indicated selective cytotoxicity towards these cancer cells.
  • Mechanism of Action : It is hypothesized that the compound may inhibit topoisomerase II activity, disrupting DNA replication in cancer cells.

Case Studies

  • Case Study 1 : A study involving the administration of this compound in murine models demonstrated significant tumor reduction in xenograft models, suggesting its potential for therapeutic use.
  • Case Study 2 : In a clinical trial setting, modified versions of this compound were evaluated for their efficacy in combination therapies for treating resistant cancer types.

Data Tables

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusActive (MIC: 15.62 µg/mL)
AntimicrobialEscherichia coliActive
AnticancerHepG2 Cell LineCytotoxic
AnticancerNCI-H661 Cell LineSelective Activity

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